N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide is a member of benzamides.
Scientific Research Applications
Synthesis and Chemical Properties
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide and its derivatives have been explored in various chemical syntheses and characterizations. For instance, the synthesis and cytotoxicity of 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones have been researched, starting with 5-pyrrolidinyl-2-aminobenzamide prepared from 5-chloro-2-nitrobenzoic acid. These compounds exhibited significant cytotoxic effects towards certain cancer cell lines (Hour et al., 2007). Another study focused on the regio and stereo-synthesis of N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide, revealing its crystal structure and NMR assignments (Samimi, 2016).
Material Science and Polymer Research
In material science, the compound has been utilized in the synthesis of novel polymers. For example, a study on organosoluble, thermal stable, and hydrophobic polyimides derived from 4-(4-(1-Pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine, a compound related to N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide, showed promising results. These polymers exhibited high thermal stability and hydrophobicity, useful in various industrial applications (Huang et al., 2017).
Pharmaceutical Research and Drug Development
The compound and its derivatives have been researched for their potential pharmaceutical applications. For instance, the synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides were evaluated, and certain derivatives showed efficiency in seizure tests (Bailleux et al., 1995). Another study explored the antimicrobial activity of N-(pyrazol-5-yl)-2-nitrobenzamides, indicating their potential as antimicrobial agents (Daidone et al., 1992).
properties
Product Name |
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-nitrobenzamide |
---|---|
Molecular Formula |
C17H16ClN3O3 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-11-12(7-8-16(14)20-9-3-4-10-20)19-17(22)13-5-1-2-6-15(13)21(23)24/h1-2,5-8,11H,3-4,9-10H2,(H,19,22) |
InChI Key |
YXKXHGQWYNXLGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.